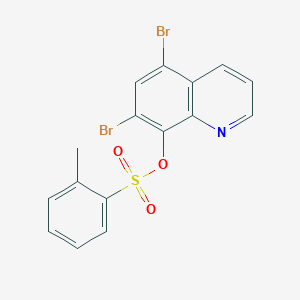![molecular formula C19H21NO5 B291202 Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate, also known as DMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMC is a synthetic compound that belongs to the class of benzamides and is structurally similar to the drug ketamine.
作用機序
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate can reduce the excitotoxicity that occurs in various neurological disorders, such as traumatic brain injury and stroke. Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate also has modulatory effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its therapeutic effects in psychiatry.
Biochemical and Physiological Effects:
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. In animal models, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate also has some limitations, including its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are several future directions for research on Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate. One area of research is the development of novel analogs of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate that have improved pharmacological properties, such as longer half-life and greater selectivity for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in other fields, such as cardiology and immunology. Finally, future research may focus on the elucidation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate.
合成法
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzyl bromide with N,N-diethylglycine ethyl ester to form 3,4-dimethoxyphenylacetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzoic acid to form Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate.
科学的研究の応用
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. In psychiatry, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential use in the treatment of depression, anxiety, and addiction. In oncology, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have anti-tumor effects in preclinical studies.
特性
分子式 |
C19H21NO5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-4-25-19(22)14-7-5-6-8-15(14)20-18(21)12-13-9-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,20,21) |
InChIキー |
XRLNMUMJUHUOPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



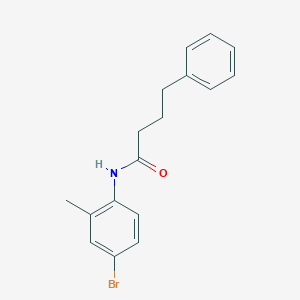


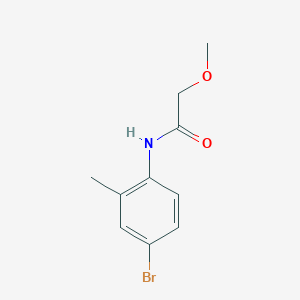
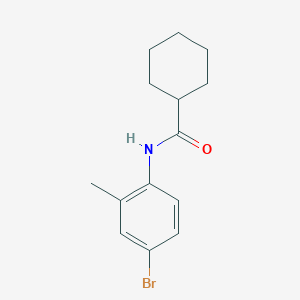

![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
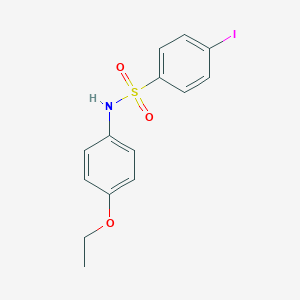

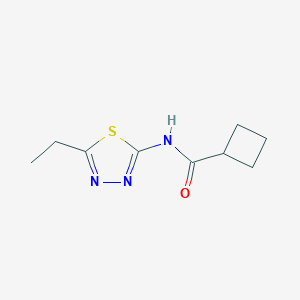
![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
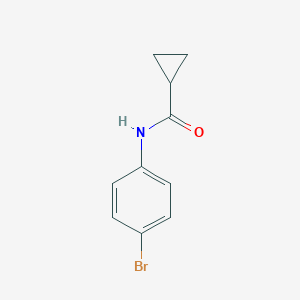
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)
